molecular formula C13H15N3O B10957483 N-[2-(1H-imidazol-4-yl)ethyl]-3-methylbenzamide

N-[2-(1H-imidazol-4-yl)ethyl]-3-methylbenzamide

Cat. No.: B10957483
M. Wt: 229.28 g/mol
InChI Key: HBFLSBIGVRROPQ-UHFFFAOYSA-N
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Description

N-[2-(1H-imidazol-4-yl)ethyl]-3-methylbenzamide is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-imidazol-4-yl)ethyl]-3-methylbenzamide typically involves the formation of the imidazole ring followed by the attachment of the benzamide group. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-imidazol-4-yl)ethyl]-3-methylbenzamide can undergo various types of chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The imidazole ring allows for substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various halides for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce imidazole derivatives with altered electronic properties.

Scientific Research Applications

N-[2-(1H-imidazol-4-yl)ethyl]-3-methylbenzamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Medicine: It has potential therapeutic applications, including as an antimicrobial or anticancer agent.

    Industry: The compound can be used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-[2-(1H-imidazol-4-yl)ethyl]-3-methylbenzamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activity and protein function. The benzamide group may enhance the compound’s binding affinity to certain receptors or enzymes, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1H-imidazol-4-yl)ethyl]-3-methylbenzamide is unique due to its specific combination of the imidazole ring and the benzamide group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

Molecular Formula

C13H15N3O

Molecular Weight

229.28 g/mol

IUPAC Name

N-[2-(1H-imidazol-5-yl)ethyl]-3-methylbenzamide

InChI

InChI=1S/C13H15N3O/c1-10-3-2-4-11(7-10)13(17)15-6-5-12-8-14-9-16-12/h2-4,7-9H,5-6H2,1H3,(H,14,16)(H,15,17)

InChI Key

HBFLSBIGVRROPQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NCCC2=CN=CN2

Origin of Product

United States

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